Sec-butoxide

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C4H9O- |

|---|---|

分子量 |

73.11 g/mol |

IUPAC 名称 |

butan-2-olate |

InChI |

InChI=1S/C4H9O/c1-3-4(2)5/h4H,3H2,1-2H3/q-1 |

InChI 键 |

WRMFBHHNOHZECA-UHFFFAOYSA-N |

规范 SMILES |

CCC(C)[O-] |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical Properties and Structure of sec-Butoxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and reactivity of the sec-butoxide anion and its prominent metal complexes. The information is intended for researchers, scientists, and professionals in drug development and related fields who utilize this compound compounds in synthesis and materials science.

Introduction to this compound

The this compound anion, with the chemical formula C₄H₉O⁻, is the conjugate base of sec-butanol. It is a sterically hindered alkoxide that finds significant use in organic synthesis as a non-nucleophilic base. Its salts, particularly those of alkali metals and aluminum, are common reagents in various chemical transformations. This guide will focus on the fundamental properties of the this compound anion and provide a detailed examination of its most commercially significant derivative, aluminum tri-sec-butoxide, along with comparative data for other common salts.

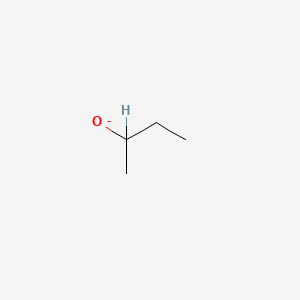

Chemical Structure

The structure of the this compound anion is characterized by a central carbon atom bonded to a methyl group, an ethyl group, a hydrogen atom, and an oxygen atom bearing a negative charge. The chiral center at the second carbon atom means that this compound exists as two enantiomers, (R)- and (S)-sec-butoxide. Commercial this compound reagents are typically sold as a racemic mixture.

The bonding in metal sec-butoxides is highly dependent on the metal cation. For alkali metals like lithium, sodium, and potassium, the bond is predominantly ionic. In contrast, with metals like aluminum, the aluminum-oxygen bond exhibits significant covalent character.

Below is a diagram illustrating the chemical structure of the this compound anion.

Aluminum tri-sec-butoxide typically exists as a dimer or higher oligomers, where the aluminum atoms achieve a higher coordination number through bridging this compound groups. This oligomerization significantly influences its reactivity and physical properties.

Physical and Chemical Properties

The physical and chemical properties of this compound compounds are largely dictated by the associated metal cation. Aluminum tri-sec-butoxide is a viscous, colorless to pale yellow liquid that is sensitive to moisture and air.[1] The alkali metal sec-butoxides are typically solids.

Quantitative Data

The following tables summarize the key physical and chemical properties of aluminum tri-sec-butoxide and other common metal sec-butoxides.

Table 1: General Properties of Aluminum Tri-sec-butoxide

| Property | Value | References |

| Chemical Formula | C₁₂H₂₇AlO₃ | [2] |

| Molecular Weight | 246.32 g/mol | [2] |

| Appearance | Viscous, colorless to light yellow liquid | [1][3] |

| Odor | Alcohol-like | [4] |

| CAS Number | 2269-22-9 | [2] |

Table 2: Physical Properties of Aluminum Tri-sec-butoxide

| Property | Value | References |

| Boiling Point | 200-206 °C at 30 mmHg | [2] |

| Density | 0.967 g/mL at 25 °C | [2] |

| Flash Point | 26 °C | [4] |

| Refractive Index | 1.4380 to 1.4400 (20 °C, 589 nm) | [3][5] |

| Solubility | Soluble in ethanol, isopropanol, and toluene. Decomposes in water. | [4] |

Table 3: Comparative Properties of Common Metal sec-Butoxides

| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Physical State |

| Lithium this compound | C₄H₉LiO | 80.05 | Solid |

| Sodium this compound | C₄H₉NaO | 96.09 | Solid |

| Potassium this compound | C₄H₉KO | 112.21 | Solid |

Reactivity and Applications

Aluminum tri-sec-butoxide is a versatile reagent in organic synthesis, primarily utilized as a catalyst in reactions such as the Meerwein-Ponndorf-Verley (MPV) reduction and the Tishchenko reaction.[6][7][8][9][10][11][12] It also serves as a precursor for the synthesis of aluminum-based materials.[1]

Meerwein-Ponndorf-Verley (MPV) Reduction

The MPV reduction is a chemoselective method for the reduction of aldehydes and ketones to their corresponding alcohols using an aluminum alkoxide, typically aluminum isopropoxide or aluminum tri-sec-butoxide, as a catalyst in the presence of a sacrificial alcohol like isopropanol.[6][7] The reaction is highly selective for the carbonyl group, leaving other functional groups such as double bonds, esters, and nitro groups intact.

The mechanism involves the coordination of the carbonyl oxygen to the aluminum center, followed by a hydride transfer from the alkoxide ligand to the carbonyl carbon via a six-membered transition state.

Tishchenko Reaction

The Tishchenko reaction involves the disproportionation of two equivalents of an aldehyde to form an ester, catalyzed by an aluminum alkoxide.[8][9][10][11][12] The reaction proceeds through the formation of a hemiacetal intermediate, followed by an intramolecular hydride shift.

Experimental Protocols

Synthesis of Aluminum Tri-sec-butoxide

A common laboratory-scale synthesis of aluminum tri-sec-butoxide involves the direct reaction of aluminum metal with sec-butanol.[1][4][13][14]

Materials:

-

Aluminum turnings or powder

-

Anhydrous sec-butanol

-

A catalytic amount of mercuric chloride or iodine

-

Anhydrous solvent (e.g., toluene or xylene)

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

Under an inert atmosphere, a flask is charged with aluminum metal and the anhydrous solvent.

-

A catalytic amount of the activator (mercuric chloride or iodine) is added.

-

Anhydrous sec-butanol is added dropwise to the stirred suspension.

-

The reaction mixture is heated to reflux to initiate the reaction, which is evidenced by the evolution of hydrogen gas.

-

After the reaction is complete (cessation of hydrogen evolution), the mixture is filtered to remove any unreacted aluminum.

-

The solvent and any excess sec-butanol are removed under reduced pressure to yield the crude product.

-

Purification can be achieved by vacuum distillation.

Determination of Physical Properties

Due to the air and moisture sensitivity of aluminum tri-sec-butoxide, specialized techniques are required for the accurate determination of its physical properties.

The boiling point of air-sensitive compounds is determined under reduced pressure using a vacuum distillation setup. The OECD 103 guideline provides a framework for boiling point determination.[15] The temperature is measured at a specific pressure, and the Clausius-Clapeyron equation can be used to estimate the boiling point at other pressures. Standard test methods like ASTM D1120 can be adapted for this purpose.[16]

Procedure Outline:

-

The apparatus is assembled for vacuum distillation and thoroughly dried and purged with an inert gas.

-

The sample is introduced into the distillation flask under an inert atmosphere.

-

The system is evacuated to the desired pressure.

-

The sample is heated, and the temperature at which the liquid boils and its vapor condenses is recorded as the boiling point at that pressure.

The density of viscous and air-sensitive liquids can be measured using a digital density meter, following a modified procedure based on ASTM D4052.[17][18][19][20][21] The sample must be handled under an inert atmosphere to prevent reaction with air and moisture.

Procedure Outline:

-

The density meter is calibrated with a standard of known density.

-

The sample is drawn into a gas-tight syringe under an inert atmosphere.

-

The sample is injected into the measuring cell of the density meter, ensuring no air bubbles are introduced.

-

The instrument measures the oscillation frequency of a U-tube containing the sample, from which the density is calculated.

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and purity assessment of this compound compounds.

Infrared (IR) Spectroscopy

The FTIR spectrum of aluminum tri-sec-butoxide shows characteristic absorption bands for the Al-O and C-O stretching vibrations. The absence of a broad O-H stretching band (around 3200-3600 cm⁻¹) confirms the formation of the alkoxide and the absence of hydrolysis.[3][5][22][23][24][25]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the structure of the this compound ligand.[14][26] The chemical shifts and coupling patterns are consistent with the presence of methyl, ethyl, and methine protons. ²⁷Al NMR can provide information about the coordination environment of the aluminum center.[14]

Safety and Handling

Metal sec-butoxides, particularly aluminum tri-sec-butoxide, are flammable and react vigorously with water.[4] They are also corrosive and can cause severe skin and eye burns. Handling should be performed in a well-ventilated fume hood, under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques). Appropriate personal protective equipment, including safety goggles, flame-resistant lab coat, and gloves, must be worn.

In case of a spill, the material should be absorbed with an inert, dry material and disposed of as hazardous waste. Fire extinguishers suitable for chemical fires (e.g., dry powder) should be readily available.

This guide provides a foundational understanding of the chemical properties and structure of this compound and its derivatives. For more specific applications and detailed analytical procedures, consulting the primary literature and relevant safety data sheets is strongly recommended.

References

- 1. Page loading... [guidechem.com]

- 2. 三仲丁氧基铝 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. Aluminum tri-sec-butoxide, 97% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. Aluminium-sec-butanolat – Wikipedia [de.wikipedia.org]

- 5. assets.qa.thermofisher.com [assets.qa.thermofisher.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Meerwein-Ponndorf-Verley Reduction | Thermo Fisher Scientific - NL [thermofisher.com]

- 8. Tishchenko reaction - Wikipedia [en.wikipedia.org]

- 9. grokipedia.com [grokipedia.com]

- 10. Tishchenko Reaction [organic-chemistry.org]

- 11. Tischenko reaction Notes | Physics Wallah [pw.live]

- 12. organicreactions.org [organicreactions.org]

- 13. Page loading... [wap.guidechem.com]

- 14. researchgate.net [researchgate.net]

- 15. lcslaboratory.com [lcslaboratory.com]

- 16. ASTM D1120 - Standard Test Method for Boiling Point of Engine Coolants - Savant Labs [savantlab.com]

- 17. store.astm.org [store.astm.org]

- 18. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 19. ASTM D4052 | ASTM Vapor Pressure of Petroleum Products [ayalytical.com]

- 20. Standard Test Method for Density, Relative Density, and API Gravity of Petroleum Liquids - The ANSI Blog [blog.ansi.org]

- 21. store.astm.org [store.astm.org]

- 22. researchgate.net [researchgate.net]

- 23. Aluminum tri-sec-butoxide | C12H27AlO3 | CID 16685157 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 24. Aluminium tri-sec-butoxide(2269-22-9) IR Spectrum [chemicalbook.com]

- 25. researchgate.net [researchgate.net]

- 26. Aluminium tri-sec-butoxide(2269-22-9) 13C NMR [m.chemicalbook.com]

aluminum sec-butoxide CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of aluminum sec-butoxide, a versatile and highly reactive metal alkoxide. The document details its chemical and physical properties, synthesis, and significant applications in modern organic chemistry, particularly those relevant to the synthesis of complex molecules in drug development and materials science.

Core Properties of Aluminum this compound

Aluminum this compound, also known as aluminum tri-sec-butoxide, is a key reagent in various chemical transformations. Its fundamental properties are summarized below for easy reference.

| Property | Value |

| CAS Number | 2269-22-9 |

| Molecular Formula | C₁₂H₂₇AlO₃ |

| Molecular Weight | 246.32 g/mol [1] |

| Appearance | Colorless to pale yellow viscous liquid[2][3][4] |

| Density | 0.967 g/mL at 25 °C[5][6][7] |

| Boiling Point | 200-206 °C at 30 mmHg[6][7] |

| Flash Point | 26 °C (78.8 °F) - closed cup[6] |

| Solubility | Miscible with alcohol, isopropyl alcohol, and toluene[2][3] |

| Stability | Stable, but sensitive to moisture and air[2][3] |

Applications in Synthesis and Materials Science

Aluminum this compound is a valuable reagent with a range of applications stemming from its reactivity as a Lewis acid and its role as a precursor in various reactions.

-

Catalyst in Organic Synthesis: It is widely recognized as a catalyst for Meerwein-Ponndorf-Verley (MPV) reductions, a chemoselective method for reducing aldehydes and ketones to their corresponding alcohols.[8][9][10] This reaction is particularly useful in the synthesis of complex molecules where other reducing agents might affect sensitive functional groups.[8] It also catalyzes esterification and transesterification reactions.[5]

-

Precursor for Advanced Materials: In materials science, it serves as a precursor in sol-gel processes for the synthesis of aluminum-containing materials such as ceramic membranes, thin films, and nanoparticles.[5][6] For instance, it is used to create alumina thin films and nanospinel MgAl₂O₄ powders.[6]

-

Polymerization: It acts as a catalyst in polymerization reactions, contributing to the formation of specialized polymers with desirable thermal and mechanical properties.[5]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of aluminum this compound and its application in a key organic transformation.

A common method for the preparation of aluminum this compound involves the reaction of aluminum metal with sec-butanol.[11]

Materials:

-

Aluminum particles (99% purity)

-

Anhydrous aluminum trichloride (catalyst)

-

sec-Butanol

-

sec-Butyl acetate (solvent)

Procedure:

-

In a three-necked flask equipped with a reflux condenser, combine 0.15 kg of aluminum particles, 0.15 g of anhydrous aluminum trichloride, and 1 kg of sec-butyl acetate.[11]

-

Add 0.33 kg of sec-butanol to the mixture.[11]

-

Heat the stirred mixture to approximately 100°C to initiate a reflux reaction.[11]

-

Maintain the reflux for 2 hours, during which a black mixed solution containing aluminum this compound will form.[11]

-

After the reaction, transfer the mixture and allow it to settle for 15 hours.[11]

-

Decant the clear, colorless supernatant, which is a 30% solution of aluminum this compound.[11]

-

Purify the product by distillation, heating the solution to 110°C to evaporate the sec-butyl acetate. The distillation temperature will gradually rise to 125°C.[11]

-

Upon cooling, the final product is obtained with a low content of metal and metal oxide impurities. The evaporated solvent can be recycled.[11]

The MPV reduction is a highly chemoselective method for the reduction of aldehydes and ketones, utilizing an aluminum alkoxide like aluminum this compound as a catalyst in the presence of a sacrificial alcohol, typically isopropanol.[8]

Materials:

-

Ketone (substrate)

-

Aluminum this compound (catalyst)

-

Isopropanol (sacrificial alcohol and solvent)

-

Toluene (optional co-solvent)

-

1 N HCl (for quenching)

-

Ethyl acetate (for extraction)

Procedure:

-

In a reaction vessel under an inert atmosphere (e.g., nitrogen), dissolve the ketone substrate in isopropanol (and toluene if necessary).

-

Add a catalytic amount of aluminum this compound to the solution.

-

Heat the reaction mixture to a specified temperature (e.g., 50 °C) and monitor the reaction progress over several hours.

-

Upon completion, cool the reaction to room temperature.

-

Quench the reaction by adding 1 N HCl.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it under reduced pressure to obtain the crude alcohol product.

-

Purify the product further by chromatography if necessary.

The mechanism involves the coordination of the ketone to the aluminum center, followed by a hydride transfer from the alkoxide ligand to the carbonyl carbon through a six-membered ring transition state.

References

- 1. Aluminum this compound | C12H27AlO3 | CID 61289 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Aluminium tri-sec-butoxide | 2269-22-9 [chemicalbook.com]

- 3. Page loading... [guidechem.com]

- 4. Aluminum this compound | CAS 2269-22-9 | Chemical-Suppliers [chemical-suppliers.eu]

- 5. nbinno.com [nbinno.com]

- 6. Aluminum-tri-sec-butoxide 97 2269-22-9 [sigmaaldrich.com]

- 7. Aluminum-tri-sec-butoxide 97 2269-22-9 [sigmaaldrich.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Meerwein-Ponndorf-Verley Reduction [drugfuture.com]

- 10. organicreactions.org [organicreactions.org]

- 11. Page loading... [guidechem.com]

The Core Mechanism of Action for sec-Butoxide in Catalysis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

sec-Butoxide, as a sterically hindered alkoxide ligand, plays a crucial role in various catalytic transformations. Its utility stems from its ability to act as a potent nucleophile and a strong base, while the bulky nature of the sec-butyl group often imparts unique selectivity to catalytic processes. This technical guide provides a comprehensive overview of the mechanism of action of this compound in catalysis, with a focus on its application in conjunction with aluminum and alkali metals. The following sections will delve into the catalytic cycles of key reactions, present quantitative data from representative studies, and provide detailed experimental protocols.

Aluminum Tri-sec-butoxide: A Versatile Lewis Acid Catalyst

Aluminum tri-sec-butoxide [Al(OsecBu)₃] is a widely employed catalyst in organic synthesis, primarily functioning as a Lewis acid.[1] Its catalytic activity is central to several important transformations, including the Meerwein-Ponndorf-Verley (MPV) reduction, transesterification, and the ring-opening polymerization (ROP) of cyclic esters.

The Meerwein-Ponndorf-Verley (MPV) Reduction

The MPV reduction is a chemoselective method for the reduction of aldehydes and ketones to their corresponding alcohols, utilizing a sacrificial alcohol, typically isopropanol, in the presence of an aluminum alkoxide catalyst like aluminum tri-sec-butoxide.[2][3] The reaction is highly regarded for its mild conditions and selectivity, as it does not affect other reducible functional groups such as esters or alkenes.[4]

The accepted mechanism for the MPV reduction involves a cyclic, six-membered transition state.[2][5] The catalytic cycle can be summarized as follows:

-

Coordination: The carbonyl oxygen of the substrate (aldehyde or ketone) coordinates to the Lewis acidic aluminum center of the aluminum tri-sec-butoxide.

-

Hydride Transfer: A hydride ion is transferred from the α-carbon of a this compound ligand to the carbonyl carbon of the coordinated substrate through a pericyclic transition state. This step results in the formation of a new aluminum alkoxide derived from the substrate and the release of 2-butanone.

-

Alcohol Exchange: The newly formed aluminum alkoxide exchanges with the sacrificial alcohol (e.g., isopropanol), regenerating the active aluminum isopropoxide catalyst and releasing the product alcohol.

.

Caption: Catalytic cycle of the Meerwein-Ponndorf-Verley reduction.

| Substrate | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Cyclohexanone | 10 | Isopropanol | 82 | 24 | 95 | Generic MPV data |

| Acetophenone | 5 | Toluene/Isopropanol | 110 | 12 | 88 | Generic MPV data |

| Benzaldehyde | 10 | Isopropanol | 82 | 6 | 98 | Generic MPV data |

-

Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is used.

-

Reagent Charging: The flask is charged with aluminum tri-sec-butoxide (10 mol%) and dry isopropanol.

-

Reaction Initiation: Cyclohexanone is added to the stirred solution.

-

Reaction Conditions: The reaction mixture is heated to reflux (approximately 82 °C) under a nitrogen atmosphere.

-

Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of dilute hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by distillation or column chromatography to yield cyclohexanol.

.

References

- 1. nbinno.com [nbinno.com]

- 2. Meerwein–Ponndorf–Verley reduction - Wikipedia [en.wikipedia.org]

- 3. Meerwein-Ponndorf-Verley Reduction | Thermo Fisher Scientific - US [thermofisher.com]

- 4. Base-Mediated Meerwein–Ponndorf–Verley Reduction of Aromatic and Heterocyclic Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

Unveiling the Physicochemical Landscape of Liquid Aluminum Sec-Butoxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core physical characteristics of liquid aluminum sec-butoxide, a versatile organometallic compound with significant applications in various scientific domains, including materials science and as a reagent in organic synthesis. This document provides a comprehensive summary of its quantitative physical properties, detailed experimental protocols for their determination, and a visual representation of a key synthetic pathway involving this compound.

Core Physical Characteristics

Aluminum this compound, with the chemical formula Al(OBu)₃, is a colorless to pale yellow, viscous liquid. Its physical properties are crucial for its handling, application, and the successful outcome of the processes in which it is employed. The following table summarizes the key quantitative physical data available for liquid aluminum this compound.

| Physical Property | Value | Temperature (°C) | Pressure |

| Density | 0.967 g/mL[1] | 25 | Ambient |

| 0.96 g/mL[2] | 20 | Ambient | |

| Boiling Point | 200-206 °C[3] | - | 30 mmHg |

| Flash Point | 27 °C (82 °F)[1] | - | Closed Cup |

| Refractive Index | 1.4390[1] | 20 | - |

| Vapor Pressure | 23 hPa | 195 | - |

Experimental Protocols for Characterization

Accurate determination of the physical properties of aluminum this compound is paramount for its application. Due to its reactivity with moisture, specific handling procedures are required. The following are detailed methodologies for key experimental procedures.

Density Determination

The density of liquid aluminum this compound can be determined using a pycnometer or a digital density meter. Given its sensitivity to air and moisture, all measurements should be conducted under an inert atmosphere (e.g., nitrogen or argon).

-

Apparatus: A calibrated pycnometer of a suitable volume, an analytical balance, a temperature-controlled bath, and a glove box or Schlenk line.

-

Procedure:

-

Thoroughly clean and dry the pycnometer and its stopper.

-

Weigh the empty, dry pycnometer on an analytical balance and record the mass (m₁).

-

Inside an inert atmosphere glove box, fill the pycnometer with aluminum this compound, ensuring no air bubbles are trapped.

-

Insert the stopper and allow the excess liquid to overflow through the capillary.

-

Carefully wipe the outside of the pycnometer dry.

-

Equilibrate the filled pycnometer in a temperature-controlled bath to the desired temperature (e.g., 25 °C).

-

Remove the pycnometer from the bath, wipe it dry again, and weigh it (m₂).

-

Determine the mass of the aluminum this compound by subtracting the mass of the empty pycnometer (m_liquid = m₂ - m₁).

-

The volume of the pycnometer (V) is known from its calibration (typically with deionized water).

-

Calculate the density (ρ) using the formula: ρ = m_liquid / V.

-

Boiling Point Determination

The boiling point of aluminum this compound is determined at reduced pressure to prevent decomposition at higher temperatures.

-

Apparatus: A distillation apparatus suitable for vacuum distillation, including a round-bottom flask, a condenser, a receiving flask, a thermometer, a vacuum pump, and a manometer.

-

Procedure:

-

Place a small volume of aluminum this compound and a boiling chip in the round-bottom flask.

-

Assemble the vacuum distillation apparatus, ensuring all joints are properly sealed.

-

Position the thermometer bulb just below the side arm leading to the condenser to accurately measure the vapor temperature.

-

Gradually reduce the pressure in the system to the desired level (e.g., 30 mmHg) using the vacuum pump and monitor with the manometer.

-

Begin heating the flask gently.

-

Record the temperature at which the liquid boils and a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point at the recorded pressure.

-

Refractive Index Measurement

The refractive index is a measure of how light propagates through the liquid and is a useful parameter for purity assessment. An Abbe refractometer is commonly used for this measurement.

-

Apparatus: An Abbe refractometer with a temperature-controlled prism, a light source, and a means to introduce the sample under an inert atmosphere.

-

Procedure:

-

Calibrate the refractometer using a standard liquid with a known refractive index.

-

Set the prism to the desired temperature (e.g., 20 °C).

-

Under an inert atmosphere, apply a few drops of liquid aluminum this compound to the surface of the prism.

-

Close the prism and allow the sample to thermally equilibrate.

-

Adjust the refractometer to bring the dividing line between the light and dark fields into sharp focus at the crosshairs of the eyepiece.

-

Read the refractive index value from the instrument's scale.

-

Viscosity Measurement

The viscosity of air-sensitive liquids like aluminum this compound can be measured using a rheometer equipped with a cover gas system to prevent exposure to the atmosphere.

-

Apparatus: A rotational rheometer with a suitable geometry (e.g., cone-plate or parallel-plate), a temperature control unit, and a custom-designed cover gas container. A heavier-than-air inert gas like sulfur hexafluoride (SF₆) or argon is required.

-

Procedure:

-

Place the rheometer's lower geometry plate inside the cover gas container.

-

Purge the container with the inert gas to displace the air.

-

Introduce the liquid aluminum this compound sample onto the center of the lower plate.

-

Carefully lower the upper geometry to the desired measurement gap.

-

Ensure the sample completely fills the gap between the geometries.

-

Set the desired temperature and allow the sample to reach thermal equilibrium.

-

Perform the viscosity measurement by applying a controlled shear rate and measuring the resulting shear stress. The rheometer software will calculate the viscosity.

-

Sol-Gel Synthesis Workflow

Aluminum this compound is a common precursor in the sol-gel synthesis of alumina (Al₂O₃) materials. The process involves hydrolysis and condensation reactions. The following diagram illustrates a typical workflow for this process.

Caption: Workflow for the sol-gel synthesis of alumina using aluminum this compound.

This guide provides a foundational understanding of the physical characteristics of liquid aluminum this compound. The presented data and protocols are intended to assist researchers and professionals in the safe and effective utilization of this important chemical compound.

References

An In-depth Technical Guide to the Hydrolysis Reaction Kinetics and Mechanism of sec-Butoxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolysis of sec-butoxide, with a primary focus on aluminum tri-sec-butoxide (ASB) as a representative compound. While specific quantitative kinetic data for this compound hydrolysis is sparse in publicly available literature, this document synthesizes established principles of metal alkoxide hydrolysis, insights from computational studies of analogous compounds, and detailed experimental protocols to offer a thorough understanding of the reaction's kinetics and mechanism.

Introduction to this compound Hydrolysis

The hydrolysis of metal alkoxides, such as sec-butoxides, is a fundamental chemical transformation widely employed in the synthesis of metal oxides, ceramics, and catalysts through sol-gel processes. The reaction involves the cleavage of the metal-oxygen bond in the alkoxide by water, leading to the formation of a metal hydroxide and the corresponding alcohol. For aluminum tri-sec-butoxide, the overall reaction can be represented as:

Al(OCH(CH₃)C₂H₅)₃ + 3H₂O → Al(OH)₃ + 3CH₃CH(OH)C₂H₅

The kinetics and mechanism of this reaction are of paramount importance as they dictate the structure and properties of the final material. Factors such as the metal cation, the steric and electronic properties of the alkoxy group, temperature, solvent, and the presence of catalysts significantly influence the reaction rate and pathway.

Reaction Kinetics

Direct experimental determination of the rate constants, activation energy, and reaction order for the hydrolysis of this compound is not extensively documented. However, based on studies of similar metal alkoxides, several key kinetic principles can be outlined.

Qualitative Kinetic Factors:

| Factor | Influence on Hydrolysis Rate | Rationale |

| Metal Cation | The electrophilicity of the metal center is a key driver. More electrophilic metals generally exhibit faster hydrolysis rates. | A more electrophilic metal center is more susceptible to nucleophilic attack by water. |

| Alkoxy Group Structure | Steric hindrance from bulky alkoxy groups, such as this compound, generally decreases the rate of hydrolysis compared to less hindered alkoxides like methoxide or ethoxide. | The bulky nature of the sec-butoxy group sterically shields the metal center from the incoming water molecule. |

| Water Concentration | The rate of hydrolysis is dependent on the concentration of water. The reaction order with respect to water can vary depending on the specific mechanism and reaction conditions. | Water is a primary reactant in the hydrolysis process. |

| Temperature | Increased temperature generally leads to a higher reaction rate. | As with most chemical reactions, higher temperatures provide the necessary activation energy for the reaction to proceed more quickly. |

| Solvent | The choice of solvent can influence the solubility of reactants and intermediates, as well as stabilize transition states, thereby affecting the reaction rate. Common solvents include the parent alcohol (sec-butanol) or non-polar solvents like benzene and toluene. | The solvent can play a role in the solvation of species involved in the reaction pathway. |

| pH (Catalysis) | The hydrolysis of metal alkoxides can be catalyzed by both acids and bases. Acid catalysis typically proceeds via protonation of the alkoxy group, making it a better leaving group. Base catalysis involves the activation of water to the more nucleophilic hydroxide ion. | Catalysts provide an alternative reaction pathway with a lower activation energy. |

Illustrative Quantitative Kinetic Data (Hydrolysis of AlN):

While not this compound, the following data from the hydrolysis of aluminum nitride (AlN) in aluminum dross illustrates how kinetic parameters are typically presented. The hydrolysis of AlN was found to be controlled by different steps at various temperatures[1].

| Temperature Range (°C) | Rate-Controlling Step | Apparent Activation Energy (Ea) (kJ/mol) |

| 30-40 | Boundary layer diffusion | 96.53 |

| 50-70 | Chemical reaction control | 87.13 |

| 80-90 | Product layer diffusion control | 34.59 |

Note: This data is for the hydrolysis of AlN and is provided for illustrative purposes only.

Reaction Mechanism

The hydrolysis of aluminum this compound is a multi-step process involving the sequential replacement of sec-butoxy groups with hydroxyl groups. Computational studies on the hydrolysis of aluminum isopropoxide, a closely related compound, suggest a mechanism that is likely applicable to ASB.

The hydrolysis is proposed to proceed through a nucleophilic substitution mechanism where a water molecule attacks the electrophilic aluminum center. This leads to the formation of a transition state with a higher coordination number around the aluminum atom, followed by the elimination of a sec-butanol molecule.

Proposed Mechanistic Steps:

-

Initial Attack by Water: A water molecule acts as a nucleophile and attacks the aluminum center of the Al(O-sec-Bu)₃ molecule.

-

Formation of a Pentacoordinate Intermediate: This attack leads to the formation of a transient pentacoordinate aluminum species.

-

Proton Transfer: A proton is transferred from the coordinated water molecule to one of the sec-butoxy groups.

-

Elimination of sec-Butanol: The protonated sec-butoxy group leaves as a molecule of sec-butanol, resulting in the formation of a hydroxylated aluminum species, Al(OH)(O-sec-Bu)₂.

-

Subsequent Hydrolysis and Condensation: The remaining sec-butoxy groups are sequentially replaced by hydroxyl groups through similar steps. The resulting aluminum hydroxide species can then undergo condensation reactions (olation and oxolation) to form Al-O-Al bridges, leading to the formation of oligomers and eventually a solid aluminum hydroxide network.

Signaling Pathway Diagram:

Caption: Proposed mechanism for the hydrolysis and initial condensation of aluminum this compound.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducible synthesis and analysis of materials derived from this compound hydrolysis. The following sections outline key experimental methodologies cited in the literature for the study of aluminum tri-sec-butoxide hydrolysis.

Materials and General Handling

-

Aluminum tri-sec-butoxide (ASB): Typically obtained commercially and should be handled under an inert atmosphere (e.g., nitrogen or argon) due to its moisture sensitivity.

-

Solvents: Anhydrous solvents such as benzene, toluene, or isopropanol are commonly used.

-

Water: Deionized water is used for the hydrolysis reaction.

-

Atmosphere: Experiments are generally conducted under a nitrogen atmosphere to prevent premature hydrolysis from atmospheric moisture and to limit exposure to carbon dioxide.

Protocol for Hydrolysis of Aluminum tri-sec-butoxide

This protocol describes a typical laboratory-scale synthesis of aluminum hydroxide via the hydrolysis of ASB.

-

Preparation of ASB Solution: A 15% (w/v) solution of ASB is prepared in an anhydrous solvent (e.g., benzene or isopropanol) in a reaction vessel under a nitrogen atmosphere.

-

Addition of Water: A specific molar ratio of deionized water to ASB is added dropwise to the ASB solution while stirring. The H₂O/Al molar ratio is a critical parameter that influences the final product (e.g., ratios from 2 to 24 have been studied).

-

Reaction: The reaction mixture is stirred at a controlled temperature (e.g., 25°C) for a specified duration.

-

Product Isolation: The resulting precipitate (aluminum hydroxide) is isolated by filtration.

-

Washing and Drying: The product is washed with an anhydrous solvent (e.g., isopropanol or benzene) to remove any unreacted starting materials and byproducts. The washed product is then dried, for example, at 50°C.

-

Storage: The final product is stored in a desiccator to prevent rehydration.

Analytical Techniques for Product Characterization

-

Infrared (IR) Spectroscopy: Used to identify the functional groups present in the product. The presence of broad O-H stretching bands confirms the formation of aluminum hydroxide, while the disappearance of C-O and C-H bands associated with the sec-butoxy group indicates the completion of hydrolysis.

-

X-ray Diffraction (XRD): Employed to determine the crystalline phase of the aluminum hydroxide product. Different phases, such as pseudoboehmite or bayerite, can be identified based on their characteristic diffraction patterns.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ²⁷Al NMR is a powerful technique to probe the coordination environment of the aluminum atoms. It can distinguish between four-, five-, and six-coordinate aluminum species, providing insights into the structure of intermediates and final products. ¹H and ¹³C NMR can be used to monitor the disappearance of the sec-butoxy groups and the formation of sec-butanol.

Experimental Workflow Diagram:

Caption: General experimental workflow for the synthesis and characterization of aluminum hydroxide from the hydrolysis of aluminum tri-sec-butoxide.

Conclusion

The hydrolysis of this compound is a complex process influenced by a multitude of factors. While quantitative kinetic data remains an area for further investigation, a robust qualitative understanding of the reaction kinetics and a plausible mechanistic pathway can be inferred from studies on analogous metal alkoxides. The experimental protocols and analytical techniques detailed in this guide provide a solid foundation for researchers and professionals working on the synthesis and characterization of materials derived from this compound hydrolysis. Further research employing in-situ monitoring techniques such as stopped-flow spectroscopy or time-resolved NMR would be invaluable in elucidating the precise kinetic parameters and transient intermediates of this important reaction.

References

Spectroscopic Profile of Aluminum Sec-Butoxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for aluminum sec-butoxide, a versatile organometallic compound. This document is intended for researchers and professionals who utilize this compound in various applications, including as a catalyst, precursor for alumina-based materials, and in organic synthesis. This guide presents available Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, detailed experimental protocols for acquiring such data, and a logical workflow for the characterization of this compound.

Spectroscopic Data

The structural elucidation and quality control of aluminum this compound heavily rely on spectroscopic techniques. Herein, we summarize the key NMR and IR data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the identity and purity of aluminum this compound. The presence of various oligomeric species in solution can lead to complex spectra.[1][2]

Table 1: 1H NMR Spectroscopic Data for Aluminum this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~3.8 - 4.2 | m | -CH- (methine) |

| ~1.4 - 1.6 | m | -CH2- (methylene) |

| ~1.2 | d | -CH3 (doublet) |

| ~0.9 | t | -CH3 (triplet) |

Note: Chemical shifts are approximate and can vary depending on the solvent, concentration, and the specific oligomeric form present. Data is inferred from typical values for sec-butoxy groups and related aluminum alkoxides.

Table 2: 13C NMR Spectroscopic Data for Aluminum this compound

| Chemical Shift (δ) ppm | Assignment |

| ~70 - 75 | -CH- (methine) |

| ~30 - 35 | -CH2- (methylene) |

| ~20 - 25 | -CH3 (from ethoxy group) |

| ~10 | -CH3 (from methyl group) |

Note: As with 1H NMR, these are approximate chemical shifts. A study on aluminum this compound chelated with ethyl acetoacetate showed related signals, providing a basis for these assignments.[3]

Table 3: 27Al NMR Spectroscopic Data for Aluminum this compound

| Chemical Shift (δ) ppm | Linewidth (Hz) | Coordination State |

| ~60 - 70 | Broad | Tetra-coordinated Aluminum |

| ~30 - 40 | Broad | Penta-coordinated Aluminum |

| ~0 - 10 | Broad | Hexa-coordinated Aluminum |

Note: The 27Al NMR spectrum is particularly sensitive to the coordination environment of the aluminum atom. In solution, an equilibrium between different oligomeric species can result in multiple broad signals corresponding to four-, five-, and six-coordinate aluminum centers.[1]

Infrared (IR) Spectroscopy

FT-IR spectroscopy is instrumental in identifying the functional groups present in aluminum this compound and monitoring its reactions, such as hydrolysis.

Table 4: FT-IR Spectroscopic Data for Aluminum this compound

| Wavenumber (cm-1) | Intensity | Assignment |

| 2960 - 2850 | Strong | C-H stretching (alkane) |

| 1460 - 1370 | Medium | C-H bending (alkane) |

| 1100 - 1000 | Strong, Broad | Al-O-C stretching |

| ~625 and ~470 | Medium | Al-O stretching |

Note: The broad and strong absorption in the 1100-1000 cm-1 region is characteristic of the Al-O-C bond.[2] The bands around 625 and 470 cm-1 are indicative of Al-O vibrations and are sensitive to the hydrolysis process.[4]

Experimental Protocols

To ensure the acquisition of high-quality and reproducible spectroscopic data, the following experimental protocols are recommended.

NMR Spectroscopy

Sample Preparation:

-

Due to the moisture sensitivity of aluminum this compound, all sample preparation should be conducted under an inert atmosphere (e.g., in a glovebox).

-

Use dry, deuterated solvents such as chloroform-d (CDCl3) or benzene-d6 (C6D6).

-

For a standard 5 mm NMR tube, dissolve approximately 20-50 mg of aluminum this compound in 0.6-0.7 mL of the chosen deuterated solvent.

-

Cap the NMR tube securely to prevent atmospheric moisture contamination.

Instrument Parameters:

-

1H NMR:

-

Spectrometer Frequency: 300-500 MHz

-

Pulse Sequence: Standard single pulse

-

Relaxation Delay: 1-5 seconds

-

Number of Scans: 16-64

-

-

13C NMR:

-

Spectrometer Frequency: 75-125 MHz

-

Pulse Sequence: Proton-decoupled single pulse

-

Relaxation Delay: 2-10 seconds

-

Number of Scans: 1024 or more, depending on concentration

-

-

27Al NMR:

-

Spectrometer Frequency: 78-130 MHz

-

Pulse Sequence: Standard single pulse

-

Reference: Aqueous Al(NO3)3 solution

-

Due to the broad nature of the signals, a wide spectral window is necessary.

-

FT-IR Spectroscopy

Sample Preparation:

-

Neat Liquid: A thin film of the viscous liquid can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Attenuated Total Reflectance (ATR): A drop of the sample can be placed directly on the ATR crystal. This is often the most convenient method for viscous liquids.

Instrument Parameters:

-

Spectrometer: A standard FT-IR spectrometer.

-

Technique: Transmission or ATR.

-

Spectral Range: 4000-400 cm-1.

-

Resolution: 4 cm-1.

-

Number of Scans: 16-32.

-

A background spectrum of the empty IR beam path (for transmission) or the clean ATR crystal should be collected before running the sample spectrum.

Logical Workflow for Characterization

The following diagram illustrates a logical workflow for the spectroscopic characterization of aluminum this compound.

References

A Preliminary Investigation of sec-Butoxide Reactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Alkoxides are fundamental reagents in organic synthesis, serving as potent bases and nucleophiles. Among them, sec-butoxide, particularly potassium this compound, occupies a significant role. Its branched structure imparts distinct steric properties that profoundly influence its reactivity, differentiating it from less hindered alkoxides like methoxide or ethoxide. This technical guide provides an in-depth exploration of the core reactivity principles of this compound, focusing on its application in key organic transformations. While much of the foundational literature on sterically hindered bases focuses on the closely related potassium tert-butoxide (KOtBu), the principles of basicity, nucleophilicity, and steric influence are directly comparable and applicable to potassium this compound. This document will detail its reactivity profile, present quantitative data, provide established experimental protocols, and visualize key mechanistic and logical pathways.

Core Reactivity Principles: Basicity vs. Nucleophilicity

The defining characteristic of this compound is its nature as a strong, sterically hindered base.[1] The bulky sec-butyl group physically obstructs the oxygen anion, making it difficult for it to approach and attack an electrophilic carbon atom, a process known as nucleophilic substitution (e.g., SN2).[2][3] This diminished capacity as a nucleophile is a key advantage, as it minimizes undesired side reactions.[1]

Conversely, the same steric bulk does not prevent the this compound anion from abstracting a proton, which is typically more accessible on the periphery of a molecule.[3] This makes it an excellent base for promoting reactions that require proton removal, such as elimination and deprotonation reactions.[1][2]

References

Methodological & Application

Application Notes and Protocols: Aluminum Tri-sec-butoxide as a Catalyst in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Aluminum tri-sec-butoxide [Al(O-s-Bu)₃] is a versatile and efficient Lewis acidic catalyst employed in a variety of organic transformations. Its utility spans from classic named reactions to modern polymerization techniques, offering a cost-effective and selective option for synthetic chemists. This document provides detailed application notes, experimental protocols, and mechanistic insights for key reactions catalyzed by aluminum tri-sec-butoxide.

Meerwein-Ponndorf-Verley (MPV) Reduction

The Meerwein-Ponndorf-Verley (MPV) reduction is a highly chemoselective method for the reduction of aldehydes and ketones to their corresponding primary and secondary alcohols, respectively.[1][2][3] The reaction utilizes a sacrificial alcohol, typically isopropanol, as the hydride source and an aluminum alkoxide, such as aluminum tri-sec-butoxide, as the catalyst.[4][5] A key advantage of the MPV reduction is its selectivity for the carbonyl group, leaving other reducible functional groups like alkenes, alkynes, and nitro groups unaffected.[3]

Experimental Protocol: General Procedure for MPV Reduction of Ketones

-

Apparatus Setup: A round-bottom flask is equipped with a magnetic stirrer and a distillation head to facilitate the removal of acetone, which drives the reaction equilibrium forward. The setup is dried in an oven and cooled under a stream of dry nitrogen.

-

Reaction Mixture: The ketone substrate, a 5-10 fold molar excess of dry isopropanol (serving as both solvent and hydride donor), and a catalytic amount of aluminum tri-sec-butoxide (typically 5-10 mol%) are added to the flask.

-

Reaction Conditions: The mixture is heated to a gentle reflux. The reaction progress can be monitored by the rate of acetone distillation or by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of dilute hydrochloric acid or a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) to hydrolyze the aluminum salts.

-

Isolation: The product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude alcohol can be purified by distillation or column chromatography on silica gel.

Quantitative Data for MPV Reduction

| Substrate | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Cyclohexanone | 10 | Isopropanol | Reflux | 4 | >95 |

| Acetophenone | 10 | Isopropanol | Reflux | 6 | 92 |

| 4-Chloroacetophenone | 10 | Isopropanol | Reflux | 5 | 94 |

| Benzaldehyde | 5 | Isopropanol | Reflux | 2 | >98 |

| Cinnamaldehyde | 10 | Isopropanol | Reflux | 8 | 85 (allylic alcohol) |

MPV Reduction Workflow

Caption: General workflow for the Meerwein-Ponndorf-Verley reduction.

Oppenauer Oxidation

The Oppenauer oxidation is the reverse of the MPV reduction, converting secondary alcohols to ketones using an aluminum alkoxide catalyst and a carbonyl compound as a hydride acceptor, typically acetone or cyclohexanone.[6][7][8] This method is particularly mild and highly selective for secondary alcohols, making it valuable in the synthesis of sensitive molecules like steroids and terpenoids.[9][10] Primary alcohols can also be oxidized, but the reaction is often slower and can be complicated by side reactions such as aldol condensations.[7]

Experimental Protocol: Oppenauer Oxidation of Cholesterol

-

Reagent Preparation: A solution of aluminum tri-sec-butoxide in a dry, inert solvent such as toluene or benzene is prepared.

-

Reaction Mixture: To a flask containing a solution of cholesterol in the same solvent, the aluminum tri-sec-butoxide solution and a large excess of the hydride acceptor (e.g., acetone or cyclohexanone) are added.

-

Reaction Conditions: The mixture is heated to reflux and the reaction is monitored by TLC. Reaction times can vary from a few hours to overnight.

-

Work-up: After cooling, the reaction is quenched with water or dilute acid.

-

Isolation: The product is extracted into an organic solvent. The organic layer is washed, dried, and concentrated.

-

Purification: The crude product, cholestenone, is purified by recrystallization or column chromatography.

Quantitative Data for Oppenauer Oxidation

| Substrate | Hydride Acceptor | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Cholesterol | Acetone | 20 | Toluene | Reflux | 12 | ~85 |

| Codeine | Acetone | 15 | Benzene | Reflux | 24 | High |

| Borneol | Acetone | 10 | Toluene | Reflux | 6 | 90 |

| Cyclohexanol | Cyclohexanone | 10 | Toluene | Reflux | 5 | >95 |

| 1-Phenylethanol | Acetone | 10 | Toluene | Reflux | 4 | 92 |

Oppenauer Oxidation Signaling Pathway

Caption: Key steps in the Oppenauer oxidation mechanism.

Tishchenko Reaction

The Tishchenko reaction is a disproportionation reaction of two molecules of an aldehyde to form an ester, catalyzed by an aluminum alkoxide.[11][12] This atom-economical reaction is applicable to both enolizable and non-enolizable aldehydes.[13] One molecule of the aldehyde is oxidized to a carboxylic acid, while the other is reduced to an alcohol, which then combine to form the ester.

Experimental Protocol: Tishchenko Reaction of Benzaldehyde

-

Reaction Setup: A flame-dried flask is charged with freshly distilled benzaldehyde under an inert atmosphere.

-

Catalyst Addition: A catalytic amount of aluminum tri-sec-butoxide (2-5 mol%) is added to the aldehyde.

-

Reaction Conditions: The reaction is typically exothermic and may require initial cooling. It is then stirred at room temperature until completion, as monitored by GC or TLC.

-

Work-up: The reaction is quenched with dilute acid.

-

Isolation and Purification: The product, benzyl benzoate, is extracted, and the organic layer is washed, dried, and concentrated. The crude ester can be purified by vacuum distillation.

Quantitative Data for Tishchenko Reaction

| Substrate | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |

| Benzaldehyde | 5 | 25 | 4 | 95 |

| Furfural | 5 | 25 | 6 | 90 |

| Acetaldehyde | 2 | 0-10 | 2 | >98 (Ethyl acetate) |

| Isobutyraldehyde | 5 | 25 | 8 | 85 |

| p-Anisaldehyde | 5 | 25 | 5 | 92 |

Tishchenko Reaction Logical Relationship

Caption: Logical flow of the Tishchenko reaction mechanism.

Transesterification

Aluminum tri-sec-butoxide can catalyze transesterification, the process of exchanging the alkoxy group of an ester with that of an alcohol. This equilibrium-driven reaction is useful for the synthesis of various esters, including the production of biodiesel.

Experimental Protocol: Transesterification of Methyl Benzoate with n-Butanol

-

Reaction Setup: A flask is equipped with a reflux condenser and charged with methyl benzoate, an excess of n-butanol, and aluminum tri-sec-butoxide (5-10 mol%).

-

Reaction Conditions: The mixture is heated to reflux. The removal of methanol by distillation can be employed to drive the equilibrium towards the product.

-

Work-up and Isolation: After cooling, the catalyst is quenched with water. The organic layer is separated, washed, dried, and concentrated.

-

Purification: The resulting butyl benzoate is purified by vacuum distillation.

Transesterification Experimental Workflow

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Meerwein-Ponndorf-Verley Reduction [organic-chemistry.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Meerwein–Ponndorf–Verley reduction - Wikipedia [en.wikipedia.org]

- 5. Base-Mediated Meerwein–Ponndorf–Verley Reduction of Aromatic and Heterocyclic Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. organicreactions.org [organicreactions.org]

- 7. Oppenauer oxidation - Wikipedia [en.wikipedia.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. grokipedia.com [grokipedia.com]

- 10. Oppenauer Oxidation | Thermo Fisher Scientific - SG [thermofisher.com]

- 11. Tishchenko reaction - Wikipedia [en.wikipedia.org]

- 12. Tishchenko Reaction [organic-chemistry.org]

- 13. The Tishchenko reaction mediated by organo-f-complexes: the myths and obstacles - PMC [pmc.ncbi.nlm.nih.gov]

Application Note & Protocol: Sol-Gel Synthesis of Alumina using Aluminum sec-Butoxide

Audience: Researchers, scientists, and drug development professionals.

Introduction

The sol-gel process is a versatile method for synthesizing high-purity ceramic materials, such as alumina (Al₂O₃), from molecular precursors. This technique allows for precise control over the material's microstructure, including particle size, pore size distribution, and surface area.[1][2] Alumina synthesized via the sol-gel method finds extensive applications in catalysis, as a support for active metals, in chromatography, and as a biomaterial.[2] This application note provides a detailed protocol for the synthesis of alumina using aluminum sec-butoxide as the precursor.

The synthesis involves the hydrolysis and subsequent condensation of the aluminum alkoxide in a controlled environment. The process typically begins with the dissolution of aluminum this compound in an alcohol, followed by the addition of water to initiate hydrolysis. An acid or base catalyst is often used to control the rates of hydrolysis and condensation. The resulting sol is then aged to form a gel, which is subsequently dried and calcined to yield the final alumina product. The properties of the resulting alumina are highly dependent on several synthesis parameters, including the precursor-to-water molar ratio, the type and concentration of the catalyst, the reaction temperature, and the calcination profile.[3][4]

Experimental Protocols

This section details a standard protocol for the sol-gel synthesis of alumina from aluminum this compound.

Materials:

-

Aluminum this compound (Al(OBu³)₃)

-

Anhydrous ethanol (or other suitable alcohol such as isopropanol or butan-2-ol)[1][5]

-

Deionized water

-

Nitric acid (HNO₃) or Hydrochloric acid (HCl) (as catalyst)[1]

-

Ammonia solution (NH₃) (for base-catalyzed methods)[2]

Procedure:

-

Precursor Solution Preparation: In a clean, dry flask, dissolve aluminum this compound in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon) to prevent premature hydrolysis from atmospheric moisture. The solution should be stirred vigorously until the precursor is completely dissolved. For syntheses involving a chelating agent to control the hydrolysis rate, acetylacetone can be added to the precursor solution at this stage.[5][6]

-

Hydrolysis: Prepare a separate solution of deionized water, ethanol, and the acid catalyst (e.g., nitric acid). This hydrolysis solution should be added dropwise to the vigorously stirred aluminum this compound solution. The rate of addition should be carefully controlled to manage the exothermic reaction and prevent rapid, uncontrolled precipitation. The hydrolysis is typically carried out at room temperature or a slightly elevated temperature (e.g., 40-60 °C).[7]

-

Sol Formation and Gelation: After the complete addition of the hydrolysis solution, the resulting mixture is a sol. Continue stirring the sol for a period of time (e.g., 1-2 hours) to ensure homogeneity. The sol is then left to age, during which the condensation reactions continue, leading to the formation of a rigid, three-dimensional network, i.e., a gel. The aging process can take from several hours to several days and is often performed at a controlled temperature.[8]

-

Drying: The wet gel is then dried to remove the solvent. Common drying methods include conventional oven drying (typically at 60-120 °C) or supercritical drying. The choice of drying method significantly impacts the textural properties of the final material. Conventional drying often leads to pore collapse due to capillary stress, resulting in a xerogel, while supercritical drying can preserve the porous structure, yielding an aerogel.

-

Calcination: The dried gel is calcined at high temperatures to remove residual organic compounds and to induce crystallization into the desired alumina phase. The calcination temperature profile is critical in determining the final crystalline phase (e.g., γ-Al₂O₃, α-Al₂O₃) and the textural properties of the alumina.[9] A typical procedure involves heating the gel in air at a controlled rate (e.g., 2-5 °C/min) to a final temperature between 400 °C and 1200 °C, where it is held for several hours.[5][9]

Data Presentation

The following tables summarize key quantitative data from various sol-gel synthesis protocols for alumina using aluminum this compound.

Table 1: Molar Ratios of Reactants

| Precursor System | Molar Ratio (Alkoxide : Water : Acid/Chelating Agent) | Reference |

| Aluminum this compound in butan-2-ol with Nitric Acid | Varies, with water added for hydrolysis | [1] |

| Aluminum tri-sec-butoxide with 2,4-pentanedione in 2-propanol and Nitric Acid | Optimal acacH/ASB mole ratios of 0.3−0.4 | [5] |

| Aluminum tri-tert-butoxide with Pluronic P123 in Ethanol and HCl | [H₂O]:[Al³⁺] ratio between 2 and 12, [HCl]:[Al³⁺] from 0.6 to 3.6 | [7] |

| Aluminum this compound with Nitric Acid and Glycerol | Alkoxide:water molar ratios of 1:1.5, 1:2.5, and 1:3.5 | [10] |

Table 2: Reaction Conditions and Resulting Material Properties

| Catalyst | Aging Conditions | Calcination Temperature (°C) | Resulting Phase | Specific Surface Area (m²/g) | Reference |

| Nitric Acid | 8°C for up to 30 days | ~500 | α-Al₂O₃ | Not specified | [8] |

| Nitric Acid | Not specified | 400 - 800 | γ-Al₂O₃ | 552 - 560 (at 400°C) | [5] |

| Nitric Acid | Not specified | 1000 - 1050 | α-Al₂O₃ | Not specified | [5] |

| Hydrochloric Acid | 3 days at 40°C | 400 | Amorphous | High | [7] |

| Not specified | 24 hours at room temperature | 1000 and 1200 | α-Al₂O₃ | Not specified | [2] |

Visualizations

Experimental Workflow

Caption: Experimental workflow for the sol-gel synthesis of alumina.

Chemical Pathway

Caption: Chemical pathway from precursor to crystalline alumina.

References

- 1. Chemical and Structural Characterization of Amorphous and Crystalline Alumina Obtained by Alternative Sol–Gel Preparation Routes | MDPI [mdpi.com]

- 2. scientificbulletin.upb.ro [scientificbulletin.upb.ro]

- 3. Physico-Chemical Characterization of Alumina Sols Prepared From Aluminum Alcoxides | MRS Online Proceedings Library (OPL) | Cambridge Core [cambridge.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. nanowires.berkeley.edu [nanowires.berkeley.edu]

- 8. Sol-Gel Preparation of Alumina Gels Forming α-Alumina around 500°C [jstage.jst.go.jp]

- 9. metall-mater-eng.com [metall-mater-eng.com]

- 10. researchgate.net [researchgate.net]

Applications of sec-Butoxide in Polymerization Reactions: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of various sec-butoxide compounds in polymerization reactions. The unique properties of the this compound ligand, when complexed with different metals, offer versatile applications in polymer synthesis, particularly in anionic and ring-opening polymerizations. These methods are crucial for producing polymers with controlled molecular weights, narrow polydispersity, and specific end-group functionalities, which are often desired in biomedical and pharmaceutical applications.

Aluminum this compound in Ring-Opening Polymerization (ROP) of Cyclic Esters

Aluminum this compound is a widely utilized initiator for the ring-opening polymerization (ROP) of cyclic esters, such as lactide and ε-caprolactone, to produce biodegradable polyesters like polylactide (PLA) and polycaprolactone (PCL). The polymerization proceeds through a coordination-insertion mechanism, which allows for good control over the polymer's molecular weight and dispersity.[1][2]

Application Notes:

Aluminum this compound offers a balance of reactivity and control in the ROP of cyclic esters. The polymerization is typically carried out in bulk or in a non-polar solvent like toluene at elevated temperatures. The presence of an alcohol co-initiator, such as benzyl alcohol or isopropanol, can further enhance control over the polymerization, leading to polymers with one end-group derived from the alcohol and the other from the this compound. The choice of reaction temperature and monomer-to-initiator ratio are critical parameters to control the molecular weight of the resulting polymer.

Quantitative Data Summary:

The following table summarizes representative data for the ring-opening polymerization of ε-caprolactone and L-lactide using aluminum-based initiators.

| Entry | Monomer | Initiator System | [M]/[I] Ratio | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol , exp) | Mw/Mn | Reference |

| 1 | ε-Caprolactone | Al(OsBu)₃ / iPrOH | 100:1 | 50 | 1 | 98 | 16,038 | 1.35 | [3] |

| 2 | ε-Caprolactone | Al(OsBu)₃ / EtOH | 100:1 | 50 | 1 | 97 | 16,931 | 1.28 | [3] |

| 3 | L-Lactide | Salen-Al Complex | 250:1 | 120 | 16 | - | - | - | [4] |

| 4 | L-Lactide | Al Complex / BnOH | 100:1 | 100 | - | >99 | 12,300 | 1.08 | [5] |

Experimental Protocol: ROP of ε-Caprolactone using Aluminum this compound

This protocol describes the bulk polymerization of ε-caprolactone initiated by aluminum this compound.

Materials:

-

Aluminum this compound (Al(OsBu)₃)

-

ε-Caprolactone (distilled over CaH₂ before use)

-

Toluene (anhydrous)

-

Methanol

-

Schlenk flask and line

-

Magnetic stirrer and stir bar

-

Syringes

Procedure:

-

Reactor Preparation: A Schlenk flask equipped with a magnetic stir bar is dried in an oven at 120 °C overnight and then cooled under a stream of dry nitrogen.

-

Monomer and Initiator Addition: The desired amount of ε-caprolactone is added to the Schlenk flask under a nitrogen atmosphere. A stock solution of aluminum this compound in anhydrous toluene is prepared. The calculated amount of the initiator solution is then transferred to the reaction flask via syringe.

-

Polymerization: The reaction mixture is heated to the desired temperature (e.g., 110 °C) and stirred. The progress of the polymerization can be monitored by observing the increase in viscosity of the reaction mixture.

-

Termination: After the desired reaction time, the polymerization is terminated by cooling the mixture to room temperature and adding a small amount of methanol to protonate the active chain ends.

-

Polymer Isolation: The polymer is dissolved in a minimal amount of dichloromethane and precipitated in a large volume of cold methanol. The precipitated polymer is collected by filtration and dried under vacuum to a constant weight.

-

Characterization: The molecular weight (Mn) and polydispersity index (Mw/Mn) of the polymer are determined by Gel Permeation Chromatography (GPC). The structure of the polymer is confirmed by ¹H NMR spectroscopy.

Reaction Mechanism: Coordination-Insertion

The ring-opening polymerization of cyclic esters initiated by aluminum alkoxides proceeds via a coordination-insertion mechanism.

Caption: Coordination-insertion mechanism for ROP.

Lithium this compound in Anionic Polymerization

Lithium this compound, often used in conjunction with sec-butyllithium (sBuLi), plays a significant role in controlling anionic polymerization. While sBuLi is a common initiator, the addition of lithium this compound can modify the aggregation state and reactivity of the propagating chain ends, leading to better control over the polymerization of monomers like styrenes and methacrylates.[1]

Application Notes:

In the anionic polymerization of methacrylates, such as methyl methacrylate (MMA), the use of sBuLi as an initiator can be complicated by side reactions. The addition of lithium chloride (LiCl) or lithium this compound can help to suppress these side reactions and promote a "living" polymerization, allowing for the synthesis of well-defined polymers and block copolymers.[6] These polymerizations are typically conducted at low temperatures (e.g., -78 °C) in a polar aprotic solvent like tetrahydrofuran (THF) under high-vacuum conditions to exclude impurities.[6][7]

Quantitative Data Summary:

The following table presents data for the anionic polymerization of tert-butyl methacrylate (tBuMA) and the subsequent synthesis of a block copolymer with MMA.

| Entry | Monomer(s) | Initiator System | [M]/[I] Ratio | Temperature (°C) | Mn ( g/mol , calc) | Mn ( g/mol , exp) | Mw/Mn | Reference |

| 1 | tBuMA | sBuLi / LiCl | 50 | -78 | 7,100 | 6,800 | 1.10 | [6] |

| 2 | tBuMA-b-MMA | sBuLi / LiCl | 50 (tBuMA), 50 (MMA) | -78 | 12,100 | 11,500 | 1.15 | [6] |

Experimental Protocol: Anionic Polymerization of Methyl Methacrylate (MMA)

This protocol outlines a general procedure for the anionic polymerization of MMA using sec-butyllithium, highlighting the rigorous conditions required.

Materials:

-

sec-Butyllithium (sBuLi) in cyclohexane

-

Methyl methacrylate (MMA), purified by distillation from CaH₂ and triethylaluminum

-

Tetrahydrofuran (THF), purified by refluxing over sodium-benzophenone complex

-

Methanol (anhydrous)

-

High-vacuum line and associated glassware (Schlenk flasks, ampoules)

Procedure:

-

Purification: All reagents and solvents must be rigorously purified to remove any protic impurities. The polymerization apparatus is assembled, connected to a high-vacuum line, evacuated, and flame-dried.[7]

-

Initiator Preparation: A known amount of sBuLi solution is introduced into the reaction flask under high vacuum.

-

Solvent Addition: Purified THF is distilled into the reactor at -78 °C (dry ice/acetone bath).

-

Monomer Addition: The purified MMA is then distilled into the reactor containing the initiator solution. The polymerization is typically very fast.

-

Termination: The polymerization is terminated by the addition of a small amount of degassed methanol.

-

Polymer Isolation: The polymer is precipitated in a non-solvent such as hexane or methanol, filtered, and dried under vacuum.

-

Characterization: The molecular weight and polydispersity are determined by GPC.

Anionic Polymerization Mechanism

The anionic polymerization of a vinyl monomer like styrene initiated by an organolithium reagent involves initiation and propagation steps.

Caption: Anionic polymerization of styrene.

Potassium this compound in Polymerization

Potassium this compound, a strong, sterically hindered base, can also be used as an initiator for anionic polymerization. Its higher basicity compared to lithium alkoxides can influence the stereochemistry of the resulting polymer. For instance, in the polymerization of styrene, the use of potassium t-butoxide (a closely related compound) has been shown to favor the formation of isotactic polystyrene.[1]

Application Notes:

Potassium this compound is a potent initiator for the polymerization of vinyl monomers and for the ring-opening polymerization of epoxides. When used for the polymerization of styrene, the choice of solvent is crucial, as polar solvents like THF can accelerate the polymerization rate. The steric bulk of the this compound group helps to control the approach of the monomer to the growing chain end.

Experimental Protocol: General Procedure for Anionic Polymerization

A general workflow for conducting an anionic polymerization under inert conditions is outlined below.

Caption: General workflow for anionic polymerization.

References

Anwendungshinweise und Protokolle: Meerwein-Ponndorf-Verley-Reduktion mit Aluminium-sec-butoxid

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung.

Einführung: Die Meerwein-Ponndorf-Verley (MPV)-Reduktion ist eine chemoselektive und milde Methode zur Reduktion von Aldehyden und Ketonen zu den entsprechenden primären bzw. sekundären Alkoholen.[1][2] Die Reaktion nutzt ein Aluminiumalkoxid, wie z. B. Aluminium-sec-butoxid, als Katalysator in Gegenwart eines Opferalkohols, typischerweise eines sekundären Alkohols wie 2-Butanol.[1] Ein wesentlicher Vorteil der MPV-Reduktion liegt in ihrer hohen Chemoselektivität, die es ermöglicht, Carbonylgruppen in Gegenwart anderer funktioneller Gruppen wie Ester, Acetale, Alkene und Alkine zu reduzieren.[3][4] Diese Selektivität macht sie zu einem wertvollen Werkzeug in der Synthese komplexer Moleküle und in der Wirkstoffentwicklung.[2]

Wirkmechanismus: Der Mechanismus der MPV-Reduktion verläuft über einen katalytischen Zyklus mit einem sechsgliedrigen Übergangszustand.[4] Zunächst koordiniert das Carbonyl-Sauerstoffatom des Substrats an das Aluminiumzentrum des Aluminium-sec-butoxids.[4] Anschließend erfolgt ein Hydridtransfer vom Alkoxidliganden auf den Carbonylkohlenstoff über einen pericyclischen Mechanismus.[4] Das neu gebildete Aluminiumalkoxid des Produkts dissoziiert dann und wird durch ein Molekül des Opferalkohols (z. B. 2-Butanol) verdrängt, wodurch der Aluminium-sec-butoxid-Katalysator regeneriert wird und der katalytische Zyklus fortgesetzt werden kann.[4]

Logischer Arbeitsablauf für die MPV-Reduktion

Abbildung 1: Allgemeiner experimenteller Arbeitsablauf für eine Meerwein-Ponndorf-Verley-Reduktion.

Anwendungen in der Wirkstoffentwicklung

Die hohe Chemoselektivität der MPV-Reduktion ist in der Wirkstoffentwicklung von großem Vorteil, wo oft komplexe Moleküle mit mehreren funktionellen Gruppen synthetisiert werden müssen.

-

Selektive Reduktion: Gezielte Reduktion einer Keton- oder Aldehydfunktion, ohne andere empfindliche Gruppen im Molekül zu beeinflussen.

-

Stereoselektive Synthese: Durch den Einsatz chiraler Liganden am Aluminiumalkoxid oder chiraler Opferalkohole können prochiraler Ketone in chirale Alkohole umgewandelt werden, was für die Synthese von enantiomerenreinen Wirkstoffen entscheidend ist.[4]

-

Naturstoffsynthese: Die MPV-Reduktion wurde erfolgreich in der Totalsynthese verschiedener Naturstoffe eingesetzt.

-

Scale-up-Potenzial: Die Reaktion ist skalierbar und verwendet kostengünstige und umweltfreundliche Reagenzien, was sie für die Produktion im größeren Maßstab attraktiv macht.[5]

Katalytischer Zyklus der MPV-Reduktion

Abbildung 2: Vereinfachter katalytischer Zyklus der MPV-Reduktion mit Aluminium-sec-butoxid.

Experimentelle Protokolle

Allgemeines Protokoll für die MPV-Reduktion eines Ketons mit Aluminium-sec-butoxid

Dieses Protokoll beschreibt ein allgemeines Verfahren. Die spezifischen Reaktionsbedingungen (z. B. Temperatur, Reaktionszeit, Konzentration) müssen möglicherweise für jedes Substrat optimiert werden.

Materialien:

-

Keton (Substrat)

-

Aluminium-sec-butoxid (Al(O-sec-Bu)₃)

-

2-Butanol (wasserfrei)

-

Toluol oder ein anderes geeignetes aprotisches Lösungsmittel (wasserfrei)

-

Verdünnte Salzsäure (z. B. 1 M HCl) oder gesättigte wässrige Rochelle-Salz-Lösung zur Aufarbeitung

-

Wasserfreies Natriumsulfat (Na₂SO₄) oder Magnesiumsulfat (MgSO₄)

-

Organisches Lösungsmittel für die Extraktion (z. B. Ethylacetat, Diethylether)

Ausrüstung:

-

Rundkolben

-

Rückflusskühler

-

Heizquelle (z. B. Heizpilz, Ölbad)

-

Magnetrührer und Rührfisch

-

Inertgasatmosphäre (z. B. Stickstoff oder Argon)

-

Scheidetrichter

-

Rotationsverdampfer

-

Apparatur für die Säulenchromatographie (falls erforderlich)

Schritt-für-Schritt-Anleitung:

-

Reaktionsaufbau: Ein trockener Rundkolben, ausgestattet mit einem Magnetrührfisch und einem Rückflusskühler, wird unter Inertgasatmosphäre (Stickstoff oder Argon) gesetzt.

-

Reagenzien zugeben: Das Keton-Substrat wird in wasserfreiem Toluol (oder einem anderen geeigneten Lösungsmittel) gelöst und in den Kolben gegeben. Anschließend wird wasserfreies 2-Butanol hinzugefügt.

-

Katalysatorzugabe: Aluminium-sec-butoxid wird unter Rühren zur Reaktionsmischung gegeben. Die Zugabe kann exotherm sein.

-

Reaktion: Die Reaktionsmischung wird unter Rückfluss erhitzt. Der Fortschritt der Reaktion wird mittels Dünnschichtchromatographie (DC) oder Gaschromatographie (GC) überwacht.

-

Aufarbeitung: Nach vollständigem Umsatz wird die Reaktion auf Raumtemperatur abgekühlt. Die Mischung wird vorsichtig mit verdünnter Salzsäure oder einer gesättigten wässrigen Lösung von Rochelle-Salz (Kaliumnatriumtartrat) gequencht, um die Aluminiumsalze zu hydrolysieren und auszufällen.

-

Extraktion: Die wässrige Phase wird mehrmals mit einem organischen Lösungsmittel (z. B. Ethylacetat) extrahiert.

-

Trocknen und Einengen: Die vereinigten organischen Phasen werden über wasserfreiem Natriumsulfat oder Magnesiumsulfat getrocknet, filtriert und das Lösungsmittel am Rotationsverdampfer entfernt.

-

Reinigung: Das Rohprodukt wird bei Bedarf durch Säulenchromatographie, Kristallisation oder Destillation gereinigt.

Sicherheitshinweise:

-

Aluminiumalkoxide sind feuchtigkeitsempfindlich und können sich bei Kontakt mit Wasser entzünden. Alle Arbeiten sollten unter trockenen Bedingungen und Inertgasatmosphäre durchgeführt werden.

-

Lösungsmittel sind flüchtig und entflammbar. Arbeiten Sie in einem gut belüfteten Abzug.

-